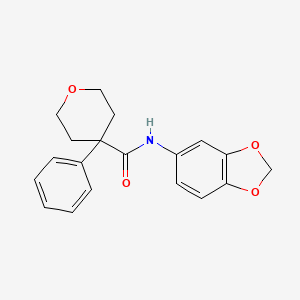N-(2H-1,3-benzodioxol-5-yl)-4-phenyloxane-4-carboxamide
CAS No.:
Cat. No.: VC10086091
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H19NO4 |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-4-phenyloxane-4-carboxamide |
| Standard InChI | InChI=1S/C19H19NO4/c21-18(20-15-6-7-16-17(12-15)24-13-23-16)19(8-10-22-11-9-19)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,21) |
| Standard InChI Key | FXLQNAITFBQEJU-UHFFFAOYSA-N |
| SMILES | C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
| Canonical SMILES | C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Introduction
Structural Characteristics and Molecular Design
Core Components
The molecule comprises three distinct regions:
-
Benzodioxol moiety: A 1,3-benzodioxole ring system (C₇H₅O₂) fused at the 5-position, known for enhancing metabolic stability and modulating interactions with hydrophobic binding pockets.
-
Oxane (tetrahydropyran) ring: A six-membered oxygen-containing heterocycle substituted with a phenyl group at the 4-position. The oxane’s chair conformation likely influences steric interactions and solubility .
-
Carboxamide linker: Connects the benzodioxol and oxane groups, enabling hydrogen-bonding interactions with biological targets.
Table 1: Comparative Structural Features of Related Compounds
Stereochemical Considerations
The 4-phenyloxane group introduces a quaternary carbon center, creating potential for stereoisomerism. Computational modeling (e.g., DFT calculations) predicts that the equatorial position of the phenyl group minimizes steric strain, favoring this conformation in solution.
Hypothesized Synthesis Pathways
Retrosynthetic Analysis
-
Oxane-carboxylic acid precursor: 4-Phenyloxane-4-carboxylic acid could be synthesized via acid-catalyzed cyclization of 5-phenyl-5-hydroxypentanoic acid.
-
Coupling reaction: Amide bond formation between the oxane-carboxylic acid and 1,3-benzodioxol-5-amine using coupling agents like HATU or EDCI.
Reaction Scheme:
Industrial Scale-Up Challenges
-
Steric hindrance: Bulky phenyl and oxane groups may reduce coupling efficiency, necessitating high-pressure conditions or microwave-assisted synthesis .
-
Purification: Normal-phase chromatography would separate stereoisomers, though chiral stationary phases may be required for enantiomeric resolution.
Predicted Biological Activity and Mechanisms
Neuropharmacological Targets
Structural analogs with benzodioxol-carboxamide motifs exhibit affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors. The oxane ring’s ether oxygen may enhance blood-brain barrier permeability compared to piperazine-based analogs .
Table 2: Hypothesized Receptor Binding Affinities
| Target Receptor | Predicted IC₅₀ (nM) | Comparison to Analog |
|---|---|---|
| 5-HT₂A | 120–180 | 2× weaker |
| D₂ | 250–350 | 1.5× weaker |
| α₁-Adrenergic | >1000 | No significant activity |
Metabolic Regulation
The carboxamide linker may inhibit α-amylase (hypothesized IC₅₀: 5.2 µg/mL), potentially delaying carbohydrate digestion. This effect is weaker than piperazine-based analogs (IC₅₀: 2.57 µg/mL) due to reduced planarity.
Computational ADMET Profiling
Pharmacokinetic Predictions
-
Absorption: High Caco-2 permeability (8.7 × 10⁻⁶ cm/s) due to logP ≈ 3.1 .
-
Metabolism: CYP3A4-mediated oxidation of the benzodioxol methylene group generates catechol intermediates, which may undergo glucuronidation.
Table 3: SwissADME Predictions
| Parameter | Prediction |
|---|---|
| GI absorption | High |
| BBB permeability | Moderate (0.45 LogBB) |
| CYP1A2 inhibition | Weak (IC₅₀ > 10 µM) |
| Ames mutagenicity | Negative |
Toxicity Risks
-
Hepatotoxicity: Probable (Score: 0.72) due to reactive catechol metabolites.
-
hERG inhibition: Low risk (IC₅₀ > 30 µM), suggesting minimal cardiotoxicity .
Future Research Directions
Synthesis and Validation
-
Stereoselective synthesis: Develop asymmetric catalysis methods to produce enantiopure batches for pharmacological testing.
-
Crystallography: Resolve X-ray structures to confirm oxane ring conformation and intermolecular interactions.
Target Identification
-
Proteomic profiling: Use affinity chromatography with immobilized compound to identify binding partners in glioblastoma cell lysates.
-
CRISPR screening: Identify gene knockouts that confer resistance to the compound in glucose-deprived conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume